Methyl 3-(oxolan-3-ylamino)benzoate
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Overview
Description
Methyl 3-(oxolan-3-ylamino)benzoate is an organic compound with the molecular formula C12H15NO3 It features a benzoate ester linked to an oxolane ring through an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(oxolan-3-ylamino)benzoate typically involves the reaction of methyl 3-aminobenzoate with oxolane derivatives under controlled conditions. One common method includes the use of a coupling reagent to facilitate the formation of the amide bond between the amino group of methyl 3-aminobenzoate and the oxolane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(oxolan-3-ylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 3-(oxolan-3-ylamino)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Methyl 3-(oxolan-3-ylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-aminobenzoate: Shares the benzoate ester structure but lacks the oxolane ring.
Oxolane derivatives: Compounds containing the oxolane ring but with different substituents.
Uniqueness
Methyl 3-(oxolan-3-ylamino)benzoate is unique due to the presence of both the benzoate ester and the oxolane ring, which confer distinct chemical properties and potential applications. This combination allows for versatile reactivity and the possibility of forming a wide range of derivatives with tailored properties.
Properties
IUPAC Name |
methyl 3-(oxolan-3-ylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-15-12(14)9-3-2-4-10(7-9)13-11-5-6-16-8-11/h2-4,7,11,13H,5-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QISOEYIYTGVNIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC2CCOC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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